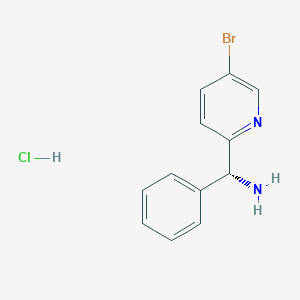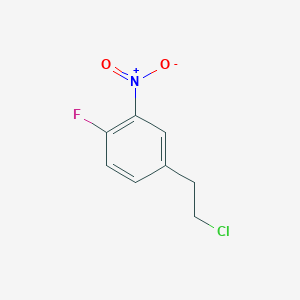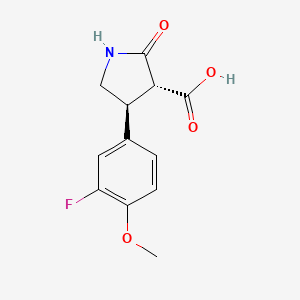![molecular formula C7H13NO B12992880 6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
6-Oxaspiro[3.4]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[3.4]octan-8-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 6-Oxaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring . This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
6-Oxaspiro[3.4]octan-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amine derivatives .
Scientific Research Applications
6-Oxaspiro[3.4]octan-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research into potential therapeutic uses, including drug development, is ongoing.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
6-Oxaspiro[3.4]octan-8-amine can be compared with other similar compounds, such as:
2-{6-oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride: This compound has a similar spirocyclic structure but includes an ethan-1-amine group.
6-Oxaspiro[2.5]octan-1-amine hydrochloride: This compound features a different spirocyclic arrangement and an amine group at a different position.
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C7H13NO/c8-6-4-9-5-7(6)2-1-3-7/h6H,1-5,8H2 |
InChI Key |
XTZYZKCDXJSEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


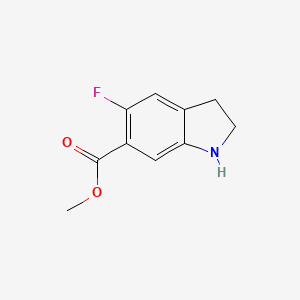

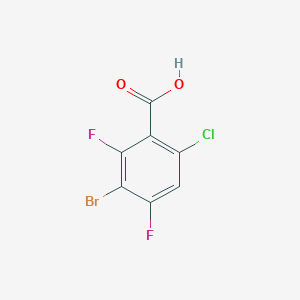
![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)

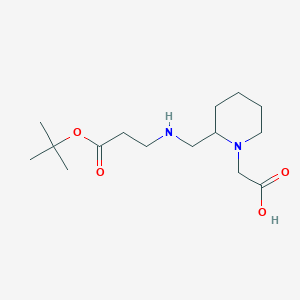
![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
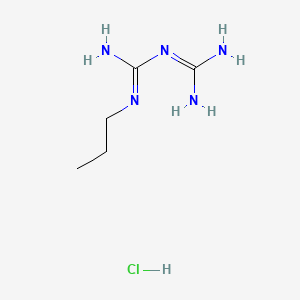
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
